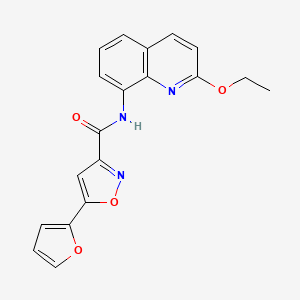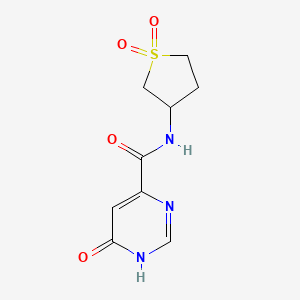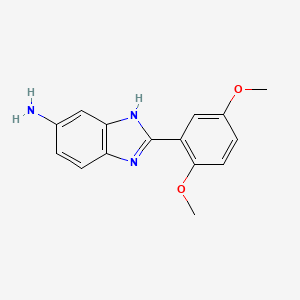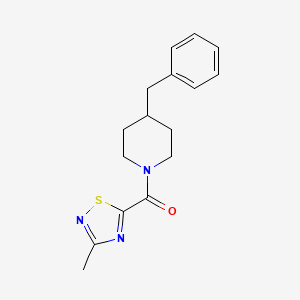
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1. It has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is its diverse biological activities, which make it a valuable tool for studying various diseases and physiological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. One area of interest is the development of more potent derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying its neuroprotective and anticonvulsant activities, which could lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 8-aminoquinoline and ethyl 2-bromoacetate to obtain ethyl 2-(quinolin-8-ylamino)acetate. This intermediate is then reacted with furan-2-carboxylic acid to yield ethyl 2-(quinolin-8-ylamino)-5-(furan-2-yl)pent-4-enoate. Finally, this compound is cyclized using hydroxylamine hydrochloride to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been found to possess neuroprotective and anticonvulsant properties, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKBGMTZUUSGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2625027.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2625031.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2625033.png)
![4-[(2-Cyanobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2625035.png)

![diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2625037.png)